molecular formula C18H18O4 B12787484 Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate CAS No. 2941-80-2

Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate

Cat. No.: B12787484
CAS No.: 2941-80-2
M. Wt: 298.3 g/mol
InChI Key: RZTPBYRDGGSKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes multiple methyl and methoxycarbonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate typically involves esterification reactions. One common method is the reaction of 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid.

    Reduction: Formation of 2-(2-hydroxymethyl-4-methylphenyl)-5-methylbenzoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic structure allows for interactions with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxycarbonylphenyl)-5-methylbenzoate
  • Methyl 2-(4-methoxycarbonyl-2-methylphenyl)-5-methylbenzoate
  • Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-4-methylbenzoate

Uniqueness

Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interactions. The presence of both methoxycarbonyl and methyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

2941-80-2

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate

InChI

InChI=1S/C18H18O4/c1-11-5-7-13(15(9-11)17(19)21-3)14-8-6-12(2)10-16(14)18(20)22-4/h5-10H,1-4H3

InChI Key

RZTPBYRDGGSKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.